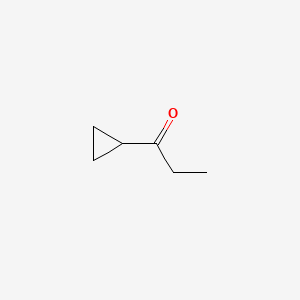

![molecular formula C8H13BrO B2659887 1-(Bromomethyl)-4-methyl-2-oxabicyclo[2.2.1]heptane CAS No. 2413876-88-5](/img/structure/B2659887.png)

1-(Bromomethyl)-4-methyl-2-oxabicyclo[2.2.1]heptane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(Bromomethyl)-4-methyl-2-oxabicyclo[2.2.1]heptane is a chemical compound with the CAS Number: 2416243-55-3 . It has a molecular weight of 191.07 . It is in liquid form .

Synthesis Analysis

The synthesis of similar compounds, such as 1,2-disubstituted bicyclo[2.1.1]hexane modules, has been achieved through the use of photochemistry to access new building blocks via [2+2] cycloaddition . Another synthesis method involves the reaction of benzenesulfonamide and camphene in the presence of N-bromosuccinimide in acetonitrile .Molecular Structure Analysis

The molecular structure of 1-(Bromomethyl)-4-methyl-2-oxabicyclo[2.2.1]heptane is embedded in numerous compounds with various functions . The bicyclo[2.2.1]heptane scaffold is a privileged molecular structure .Physical And Chemical Properties Analysis

The physical form of 1-(Bromomethyl)-4-methyl-2-oxabicyclo[2.2.1]heptane is liquid . It has a molecular weight of 191.07 and is stored at a temperature of 4 degrees Celsius .Applications De Recherche Scientifique

Structural Analysis and Reactivity

The study of conformation and charge distribution in bicyclic β-lactams, including derivatives similar to 1-(Bromomethyl)-4-methyl-2-oxabicyclo[2.2.1]heptane, has provided insights into structure-activity relationships relevant to β-lactamase inhibitor capabilities. These findings underline the importance of such compounds in understanding enzyme inhibition mechanisms (Fernández, Carballiera, & Ríos, 1992).

Synthesis of Novel Compounds

Research has demonstrated the versatility of oxabicyclo compounds in synthesizing various novel structures. For instance, derivatives have been synthesized from exo-2-substituted endo-3-acetoxy-endo-5-acetoxymethyl-7-oxabicyclo[2.2.1]heptane compounds, showcasing the potential of such frameworks in creating complex molecules (Ogawa et al., 1980).

Crystal Structure Analysis

The detailed crystal structure analysis of compounds like the title compound, C23H38O5, reveals the geometric and molecular interaction patterns within the oxabicyclo[2.2.1]heptane-2,3-dicarboxylic anhydride unit. Such analyses are crucial for understanding the physical and chemical properties of these compounds (Kelly et al., 2012).

Reactivity Towards Brønsted Acids

The reactivity of 7-oxabicyclo[2.2.1]heptadiene derivatives toward Brønsted acids has been explored, demonstrating the versatility of these structures in producing phenols, fulvenes, and products from retro-Diels–Alder-like reactions. This research highlights the significant potential of such compounds in synthetic chemistry (Maggiani, Tubul, & Brun, 1999).

Aza-Diels–Alder Reactions

The synthesis of bicyclic amino acid derivatives through Aza-Diels–Alder reactions in aqueous solution, utilizing chiral iminium ions with cyclopentadiene, illustrates the potential of 1-(Bromomethyl)-4-methyl-2-oxabicyclo[2.2.1]heptane derivatives in creating complex, biologically relevant molecules (Waldmann & Braun, 1991).

Safety and Hazards

The safety data sheet for similar compounds indicates that they are highly flammable and may cause skin irritation and respiratory irritation . They are also suspected of causing cancer and may damage fertility or the unborn child . These compounds may cause damage to organs through prolonged or repeated exposure if inhaled .

Propriétés

IUPAC Name |

1-(bromomethyl)-4-methyl-2-oxabicyclo[2.2.1]heptane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13BrO/c1-7-2-3-8(4-7,5-9)10-6-7/h2-6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNCAGMPENQAWBK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(C1)(OC2)CBr |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13BrO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Bromomethyl)-4-methyl-2-oxabicyclo[2.2.1]heptane | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

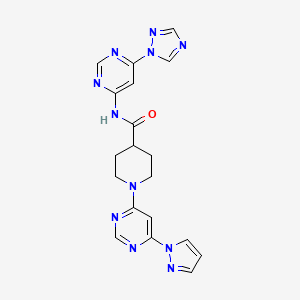

![8-chloro-2-(2-(4-(trifluoromethoxy)phenyl)acetyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2659804.png)

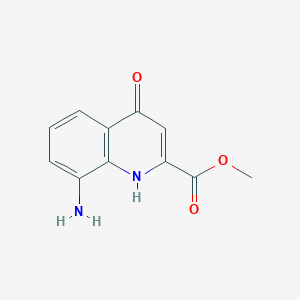

![Ethyl 3-{4-[5-chloro-1-(3-chlorophenyl)-6-oxo-1,6-dihydro-4-pyridazinyl]piperazino}-2-cyanoacrylate](/img/structure/B2659805.png)

![1-Methyl-3-[(4-prop-2-enoylmorpholin-2-yl)methyl]urea](/img/structure/B2659811.png)

![1-(2-(4-Hydroxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone](/img/structure/B2659814.png)

![6-[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2659816.png)

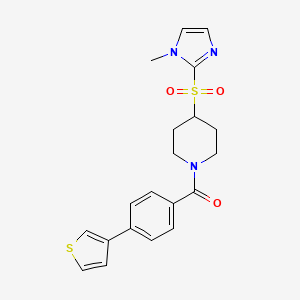

![2-[(4-Methylphenyl)methylsulfanyl]-1-propylsulfonyl-4,5-dihydroimidazole](/img/structure/B2659822.png)

![1-{[5-(2-furyl)-1,2,4-oxadiazol-3-yl]methyl}-3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one](/img/structure/B2659823.png)

![2-ethoxy-N-(2-(4-methoxyphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1-naphthamide](/img/structure/B2659824.png)

![N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2659825.png)